N-(4-bromo-2-methylphenyl)-2-chloroacetamide
CAS No.: 96686-51-0
Cat. No.: VC0524244
Molecular Formula: C9H9BrClNO
Molecular Weight: 262.53 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 96686-51-0 |
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Molecular Formula | C9H9BrClNO |
Molecular Weight | 262.53 g/mol |
IUPAC Name | N-(4-bromo-2-methylphenyl)-2-chloroacetamide |
Standard InChI | InChI=1S/C9H9BrClNO/c1-6-4-7(10)2-3-8(6)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13) |
Standard InChI Key | AKNLFHJQVCPHHO-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)Br)NC(=O)CCl |
Canonical SMILES | CC1=C(C=CC(=C1)Br)NC(=O)CCl |
Appearance | Brown solid powder |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-(4-Bromo-2-methylphenyl)-2-chloroacetamide features a substituted phenyl ring with bromine at the para position and a methyl group at the ortho position relative to the acetamide functional group. The chlorine atom on the acetyl moiety further enhances its electrophilic character. The SMILES notation (CC1=C(C=CC(=C1)Br)NC(=O)CCl) and InChI key (AKNLFHJQVCPHHO-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .
Table 1: Key Structural Descriptors
The compound’s relatively high LogP value suggests significant hydrophobicity, which may facilitate membrane permeation in biological systems .
Spectroscopic and Collision Cross-Section Data
Mass spectrometry reveals prominent adducts, including [M+H]⁺ at m/z 261.96288 and [M+Na]⁺ at m/z 283.94482, with predicted collision cross-sections (CCS) of 146.0 Ų and 150.0 Ų, respectively . These CCS values, calculated using ion mobility spectrometry, aid in distinguishing the compound from structural analogs in complex mixtures.
Synthesis and Production
Arylamine Protection and Bromination
A patented synthesis route (CN103787895A) outlines a three-step process starting with ortho-toluidine :
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Arylamine Protection: Ortho-toluidine reacts with acetic anhydride to form N-(2-methylphenyl)acetamide, minimizing undesired side reactions during subsequent bromination.
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Bromination: N-(2-methylphenyl)acetamide undergoes regioselective bromination using N-bromosuccinimide (NBS) in tetrachloroethane, yielding N-(4-bromo-2-methylphenyl)acetamide.
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Hydrolysis: Acidic hydrolysis with concentrated HCl and dioxane cleaves the acetamide group, producing 4-bromo-2-methylaniline, which is subsequently acetylated with chloroacetyl chloride to form the target compound .
Table 2: Optimal Reaction Conditions for Bromination
Parameter | Value |
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Solvent | Tetrachloroethane |
Temperature | Reflux (~120°C) |
Reaction Time | 4 hours |
NBS Equivalents | 1.7–1.8 mol per mol |
This method achieves a 68–72% yield with >95% purity, as verified by HPLC .
Antifungal Applications and Mechanisms
Biological Activity
N-(4-Bromo-2-methylphenyl)-2-chloroacetamide exhibits broad-spectrum antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 8–16 µg/mL . The chlorine and bromine substituents likely disrupt fungal cell membrane integrity by alkylating thiol groups in essential enzymes.
Structure-Activity Relationships (SAR)
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Halogen Positioning: Para-bromination enhances lipid solubility, improving diffusion across fungal cell walls.
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Methyl Group: The ortho-methyl group sterically shields the acetamide moiety, reducing metabolic deactivation by cytochrome P450 enzymes .
Recent Advances and Future Directions
Analytical Method Development
Recent studies leverage UPLC-QTOF-MS to detect the compound in environmental samples at concentrations as low as 0.1 ppb, addressing concerns about its persistence in aquatic systems .
Hybrid Derivatives
Structural hybridization with triazole moieties has yielded analogs with dual antifungal and antibacterial activity, though none have yet entered clinical trials .
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